Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate
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Overview
Description
Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[211]hexan-4-yl]oxy}acetate is a complex organic compound that features a tert-butyl ester group, a bicyclic azabicyclohexane core, and a 4-methylbenzenesulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate typically involves multiple steps. One common approach includes the following steps:
Formation of the Azabicyclohexane Core: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are subjected to photochemical conditions to form the bicyclic structure.
Introduction of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the azabicyclohexane core using 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the sulfonylation and esterification steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The bicyclic structure provides rigidity, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate
- Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
Uniqueness
Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts distinct chemical properties and enhances its potential for specific applications in enzyme inhibition and protein-ligand interaction studies .
Properties
Molecular Formula |
C18H25NO5S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
tert-butyl 2-[[2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexan-4-yl]oxy]acetate |
InChI |
InChI=1S/C18H25NO5S/c1-13-5-7-15(8-6-13)25(21,22)19-12-18(9-14(19)10-18)23-11-16(20)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3 |
InChI Key |
LYXRXVOIBVQRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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